9,12-Hexadecadienoic acid, methyl ester, also known as palmitolinoleic acid, is an organic compound with the molecular formula and a molecular weight of 266.4189 g/mol. This compound is classified as a methyl ester of a polyunsaturated fatty acid, specifically derived from hexadecadienoic acid. Its structure features two double bonds located at the 9th and 12th carbon atoms, which are in the cis configuration, contributing to its classification as a polyunsaturated fatty acid. The compound is recognized by its CAS Registry Number 2462-80-8 and has a unique InChIKey of VYFSOVMGRZVLMP-HHWLVVFRSA-N .
9,12-Hexadecadienoic acid, methyl ester is primarily sourced from various plant oils and is often found in the form of triglycerides in nature. It can be derived from linoleic acid through specific biochemical pathways. As a fatty acid methyl ester, it falls under the category of lipids and is significant in both nutritional biochemistry and industrial applications.
The synthesis of 9,12-hexadecadienoic acid, methyl ester can be achieved through several methods:
The transesterification reaction can be represented as follows:
Where is linoleic acid and is methanol. The reaction typically requires heating and may take several hours to complete depending on the conditions used.
9,12-Hexadecadienoic acid, methyl ester participates in various chemical reactions typical for unsaturated fatty acids:
The oxidation of this compound can lead to products such as hydroxylated fatty acids which are important in biological systems .
The mechanism of action for 9,12-hexadecadienoic acid, methyl ester primarily involves its role as a substrate in metabolic pathways leading to the production of bioactive lipids such as eicosanoids. These compounds are crucial for various physiological processes including inflammation and cellular signaling.
The metabolism typically involves desaturation and elongation processes:
9,12-Hexadecadienoic acid, methyl ester has several scientific uses:
This compound plays an essential role in both biological systems and industrial applications due to its unique properties as a polyunsaturated fatty acid methyl ester.
9,12-Hexadecadienoic acid, methyl ester (methyl cis-9,cis-12-hexadecadienoate; C₁₇H₃₀O₂; MW 266.4 g/mol) is a polyunsaturated fatty acid (PUFA) ester primarily biosynthesized via enzymatic desaturation and subsequent esterification in plant and microbial systems [2] . In transgenic canola engineered for omega-3 PUFA production, this C16:2 Δ9,12 compound arises as an intermediate during the elongation-desaturation cascade from oleic acid (C18:1 Δ9) to docosahexaenoic acid (DHA). Its formation occurs through Δ12-desaturation of palmitoleic acid (C16:1 Δ9) by membrane-bound desaturases [6]. The esterified form is generated via S-adenosylmethionine-dependent methyltransferases or chemical esterification of 9,12-hexadecadienoic acid with methanol [2].
Table 1: Key Physicochemical Properties of 9,12-Hexadecadienoic Acid, Methyl Ester
| Property | Value |
|---|---|
| CAS Registry Number | 2462-80-8 / 31327-61-4 (Z,Z isomer) |
| Molecular Formula | C₁₇H₃₀O₂ |
| Molecular Weight | 266.42 g/mol |
| IUPAC Name | Methyl (9Z,12Z)-hexadeca-9,12-dienoate |
| SMILES | CCC/C=C\C/C=C\CCCCCCCC(=O)OC |
| XLogP3 (Partition Coefficient) | 5.8 |
Fungal Δ12-desaturases exhibit catalytic versatility in producing 9,12-hexadecadienoic acid. The bifunctional desaturase Cop-odeA from Coprinus cinereus converts palmitoleic acid (C16:1 Δ9) to 9,12-hexadecadienoic acid, which constitutes 8.8% of total fatty acids in engineered yeast strains [5]. Similarly, Candida parapsilosis Δ12-desaturase (CpFad2) desaturates hexadecenoic acid (C16:1 Δ9) at the Δ12 position to form 9,12-hexadecadienoic acid, with subsequent Δ15-desaturation yielding hexadecatrienoic acid (C16:3 Δ9,12,15) [9]. The reaction occurs at the endoplasmic reticulum membrane, where the enzyme utilizes cytochrome b₅ as an electron donor and molecular oxygen for double-bond insertion. The (Z,Z) stereochemistry is conserved due to the cis-specificity of microbial desaturases [9].
Δ12-desaturases show distinct chain-length selectivity:
Table 2: Substrate Preferences of Fatty Acid Desaturases
| Desaturase Source | Primary Substrate | Main Product | Activity on C16:1 Δ9 |
|---|---|---|---|
| Coprinus cinereus Δ12 | C16:1 Δ9 | C16:2 Δ9,12 | High (8.8% TFA*) |
| Candida parapsilosis Fad2 | C16:1 Δ9 / C18:1 Δ9 | C16:2 Δ9,12 / C18:2 Δ9,12 | Moderate |
| Phytophthora sojae Δ12 | C16:1 Δ9 | C16:2 Δ9,12 | High |
| Rat Δ6-desaturase | C18:2 Δ9,12 | C18:3 Δ6,9,12 | Negligible |
*TFA: Total fatty acids
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: